molecular formula C15H14ClNO4S B2456398 methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate CAS No. 92426-22-7

methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate

Cat. No.: B2456398
CAS No.: 92426-22-7
M. Wt: 339.79
InChI Key: ZTTUKUZUAQJJGD-UHFFFAOYSA-N
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Description

Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate (CAS 92426-22-7) is a high-purity glycine derivative supplied for research and development purposes. This compound, with the molecular formula C 15 H 14 ClNO 4 S and a molecular weight of 339.79 g/mol, is characterized by its sulfonamide structure . As an N-sulfonylated amino acid ester, it serves as a valuable precursor in synthetic and coordination chemistry. Research indicates that related sulfonylated glycine derivatives can be used in the synthesis of metal-organic coordination polymers, acting as versatile ligands that can coordinate to metal ions, such as cobalt, through their carboxylate oxygen atoms . These coordination complexes are of significant interest in the field of materials science for designing novel structures with potential catalytic or functional properties. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Proper handling procedures should be followed, and the material must be stored according to cold-chain transportation and storage standards to preserve its stability and integrity .

Properties

IUPAC Name

methyl 2-(N-(4-chlorophenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-15(18)11-17(13-5-3-2-4-6-13)22(19,20)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTUKUZUAQJJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate typically involves the reaction of glycine derivatives with sulfonyl chlorides. One common method is the reaction of methyl glycinate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate serves as a valuable reagent in organic synthesis. It is utilized as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its sulfonyl group enhances its electrophilic character, making it suitable for various nucleophilic substitution reactions.

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential. Its structure allows for modifications that can enhance efficacy and reduce side effects in drug development. It has been studied as a potential lead compound for new drug formulations targeting specific diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology assessed the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties that warrant further investigation for clinical applications .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Padmaja et al. (2011) explored the anti-inflammatory mechanisms of this compound through in vitro assays. The findings demonstrated that it effectively reduced pro-inflammatory cytokine production in cultured macrophages, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate: This compound has a similar structure but with a methyl group on the phenyl ring.

    Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate: Another similar compound with a methyl group on the para position of the phenyl ring.

Uniqueness

Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-chlorophenyl and phenyl groups provides distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant studies.

Chemical Structure and Properties

  • Chemical Formula : C15H14ClNO4S
  • Molecular Weight : 339.8 g/mol

The compound features a sulfonamide group, which is known for its significant pharmacological properties. The presence of the chlorophenyl and phenyl groups contributes to its potential interactions with various biological targets.

1. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several bacterial strains. The following table summarizes the antibacterial activity observed in studies:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

Research indicates that the compound exhibits significant inhibition against Salmonella typhi and Bacillus subtilis, with moderate effectiveness against other strains .

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The following table details the enzyme inhibitory activity:

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseStrong

These findings suggest that this compound could be a candidate for treating conditions associated with these enzymes, such as Alzheimer's disease and urea cycle disorders .

3. Anticancer Properties

Emerging studies highlight the anticancer potential of this compound, particularly in inhibiting tumor cell proliferation. Research has shown that it affects various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound is believed to involve:

  • Covalent Modification : Similar compounds interact with target enzymes and receptors through covalent bonds, altering their function.
  • Biochemical Pathways : The compound influences several pathways related to inflammation, cancer progression, and neurodegeneration .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Study on Anticancer Activity : A study involving human cancer cell lines demonstrated a dose-dependent reduction in cell viability upon treatment with this compound, highlighting its potential as an anticancer agent.
  • Neuroprotective Effects : In animal models of neurodegeneration, the compound showed promise in reducing markers of oxidative stress and inflammation, suggesting neuroprotective effects that warrant further investigation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound exhibits good solubility, which may enhance its bioavailability.
  • Distribution : Due to its lipophilic nature, it can cross cellular membranes effectively.
  • Metabolism : Initial studies suggest metabolic stability with minimal influence on cytochrome P450 isoforms, indicating a favorable profile for drug development .

Q & A

Q. What are the standard synthetic routes for methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions starting with glycine esters, sulfonyl chlorides, and substituted anilines. Key steps include sulfonylation of the amine group followed by esterification. Optimization focuses on temperature (40–80°C), solvent selection (e.g., dichloromethane or acetonitrile), and stoichiometric ratios to maximize yield. Purification often employs recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. How does the compound’s structure influence its reactivity in biological systems?

The 4-chlorophenyl sulfonyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes. The phenylglycinate backbone provides conformational flexibility, enabling binding to hydrophobic pockets. Substituent positioning (e.g., para-chloro vs. meta-chloro) significantly impacts target specificity and potency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonyl glycinate derivatives?

Discrepancies may arise from variations in substituent patterns, purity levels, or assay conditions. To address this:

  • Perform side-by-side bioassays (e.g., cyclooxygenase inhibition) under standardized protocols.
  • Use computational docking to compare binding affinities of structural analogs.
  • Validate purity via orthogonal methods (e.g., HPLC coupled with charged aerosol detection) .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

Utilize response surface methodology (RSM) to model interactions between variables (temperature, solvent polarity, catalyst loading). Continuous flow reactors enhance mixing and heat transfer, reducing side reactions. For purification, switch from silica-based chromatography to solvent fractionation for cost-effective scaling .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine competitive/non-competitive inhibition.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • X-ray crystallography : Resolve enzyme-inhibitor co-crystal structures to identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) .

Q. How do structural modifications (e.g., halogen substitution) alter pharmacological properties?

  • Chloro vs. fluoro : Chlorine’s larger atomic radius increases steric hindrance but enhances lipophilicity (logP), improving membrane permeability. Fluorine’s electronegativity strengthens hydrogen bonding but may reduce metabolic stability.
  • Methoxy groups : Introduce electron-donating effects, altering redox potential and metabolic pathways. SAR studies suggest 4-chloro substitution optimizes both potency and stability .

Key Considerations for Researchers

  • Contradictory Data : Always cross-validate findings using orthogonal methods (e.g., biochemical assays + computational modeling) .
  • Scalability : Transition batch synthesis to flow chemistry for reproducibility in multi-gram preparations .
  • Targeted Design : Prioritize halogen and sulfonyl group modifications to balance potency and ADMET profiles .

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